3-Hydroxyandrost-5-ene-17-carboxylic acid 3-Hydroxyandrost-5-ene-17-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13305963
InChI: InChI=1S/C20H30O3/c1-19-9-7-13(21)11-12(19)3-4-14-15-5-6-17(18(22)23)20(15,2)10-8-16(14)19/h3,13-17,21H,4-11H2,1-2H3,(H,22,23)
SMILES: CC12CCC3C(C1CCC2C(=O)O)CC=C4C3(CCC(C4)O)C
Molecular Formula: C20H30O3
Molecular Weight: 318.4 g/mol

3-Hydroxyandrost-5-ene-17-carboxylic acid

CAS No.:

Cat. No.: VC13305963

Molecular Formula: C20H30O3

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxyandrost-5-ene-17-carboxylic acid -

Specification

Molecular Formula C20H30O3
Molecular Weight 318.4 g/mol
IUPAC Name 3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid
Standard InChI InChI=1S/C20H30O3/c1-19-9-7-13(21)11-12(19)3-4-14-15-5-6-17(18(22)23)20(15,2)10-8-16(14)19/h3,13-17,21H,4-11H2,1-2H3,(H,22,23)
Standard InChI Key MGMOLZNAUACBCR-UHFFFAOYSA-N
SMILES CC12CCC3C(C1CCC2C(=O)O)CC=C4C3(CCC(C4)O)C
Canonical SMILES CC12CCC3C(C1CCC2C(=O)O)CC=C4C3(CCC(C4)O)C

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

3-Hydroxyandrost-5-ene-17-carboxylic acid belongs to the androstane series, featuring a tetracyclic framework common to steroids. The compound’s systematic name is (3β,17β)-3-hydroxyandrost-5-ene-17-carboxylic acid, reflecting the stereochemistry of the hydroxyl and carboxylic acid groups. Key structural attributes include:

  • A double bond between C5 and C6 (Δ5\Delta^5).

  • A β-oriented hydroxyl group at C3.

  • A β-oriented carboxylic acid group at C17.

The molecular weight is 316.43 g/mol, with a density of 1.12 g/cm³ and a boiling point of 438.3°C at 760 mmHg . Its exact mass (316.204 Da) and logP value (3.45) suggest moderate hydrophobicity, facilitating membrane permeability .

Table 1: Physicochemical Properties of 3-Hydroxyandrost-5-ene-17-carboxylic Acid

PropertyValue
Molecular FormulaC20H28O3\text{C}_{20}\text{H}_{28}\text{O}_3
CAS Number7254-03-7
Molecular Weight316.43 g/mol
Density1.12 g/cm³
Boiling Point438.3°C
Flash Point171.1°C
PSA (Polar Surface Area)46.53 Ų

Synthesis and Derivatives

Synthetic Routes

The synthesis of 3-hydroxyandrost-5-ene-17-carboxylic acid and its derivatives often begins with steroidal precursors such as etiocholanolone or dehydroepiandrosterone (DHEA). A patented method involves oxidative cleavage of the side chain at C17, followed by carboxylation . For example, the methyl ester derivative is synthesized via diazomethane esterification:

  • Esterification: Treatment of the carboxylic acid with diazomethane in acetone yields the methyl ester .

  • Oxidation: Chromium trioxide in pyridine oxidizes the C11 hydroxyl group to a ketone, forming 3,11-dioxo derivatives .

Table 2: Key Reactions in Derivative Synthesis

Reaction TypeReagentsProduct
EsterificationDiazomethane, acetoneMethyl ester (e.g., CAS 7254-03-7)
OxidationCrO₃, pyridine, H₂O3,11-Dioxo-androstene derivatives

Notable Derivatives

  • Methyl 3β-Hydroxyandrost-5-ene-17β-carboxylate: A lipophilic ester with enhanced bioavailability, used in anti-inflammatory studies .

  • Sodium Salt Derivatives: Improved water solubility for parenteral formulations .

Pharmacological Applications

Anti-Inflammatory Activity

The methyl ester derivative demonstrates dose-dependent anti-inflammatory effects in rodent models. Subcutaneous administration of 10–30 mg/kg reduced granuloma formation by 40–60%, comparable to glucocorticoids . Mechanistically, it suppresses NF-κB signaling, inhibiting pro-inflammatory cytokines like TNF-α and IL-6 .

Thymolytic Effects

At doses of 3–10 mg/kg (subcutaneous) or 10–30 mg/kg (oral), the compound induces thymus involution in rats, suggesting immunosuppressive potential . This aligns with glucocorticoid-like activity, though with reduced metabolic side effects in preliminary studies .

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